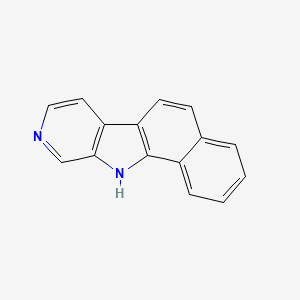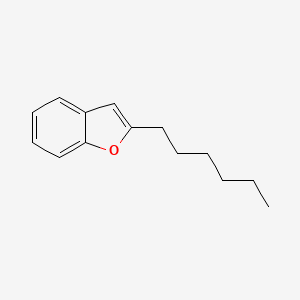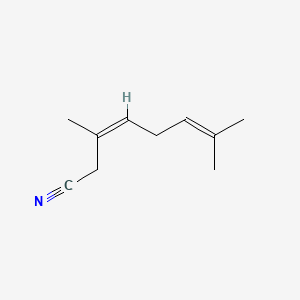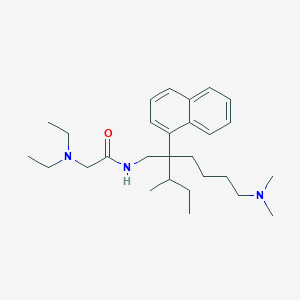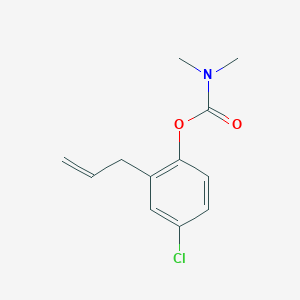
4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring attached to a dimethylcarbamate group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate typically involves the reaction of 4-chloro-2-(prop-2-en-1-yl)phenol with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-(prop-1-en-2-yl)benzene: Shares a similar structural motif with a chloro-substituted phenyl ring and a prop-1-en-2-yl group.
4-Chloro-2-(prop-2-yn-1-yl)phenyl dimethylcarbamate: Another derivative with a similar core structure but different substituents.
Uniqueness: 4-Chloro-2-(prop-2-en-1-yl)phenyl dimethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
29285-54-9 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(4-chloro-2-prop-2-enylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H14ClNO2/c1-4-5-9-8-10(13)6-7-11(9)16-12(15)14(2)3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
HURXEQUUKDZSTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)Cl)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


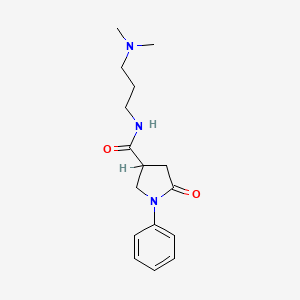
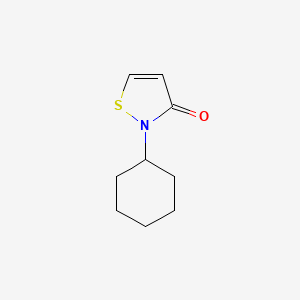
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
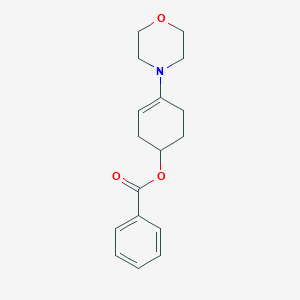
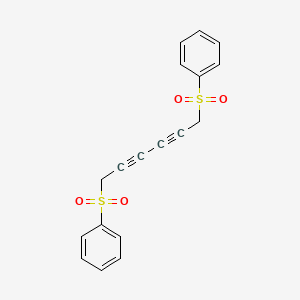
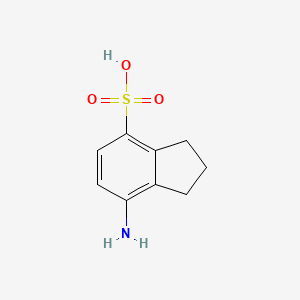
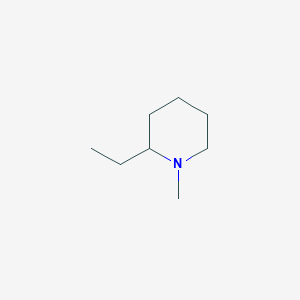
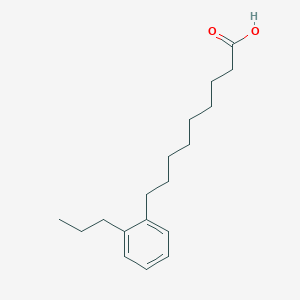

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
